4-Nitrofenil 4,6-bencilideno-α-D-maltoheptosido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

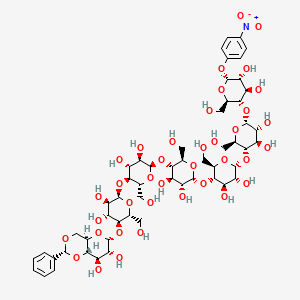

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is a synthetic compound widely used in biochemical research. It is an alkyl glycoside with oligomeric head groups, primarily utilized in the study of amylase activity . This compound serves as a chromogenic substrate, making it valuable for enzyme assays and diagnostic applications .

Aplicaciones Científicas De Investigación

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is extensively used in scientific research due to its role as a chromogenic substrate. Its applications include:

- Chemistry: Used in enzyme assays to study the activity of α-amylase and other glycosidases .

- Biology: Employed in diagnostic tests for carbohydrate fermentation and enzyme activity detection .

- Medicine: Utilized in clinical chemistry for the diagnosis of conditions like acute pancreatitis through α-amylase activity measurement .

- Industry: Applied in the production of diagnostic kits and research reagents .

Análisis Bioquímico

Biochemical Properties

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside plays a crucial role in biochemical reactions, especially in the study of amylase activity. Amylases are enzymes that catalyze the hydrolysis of starch into sugars. This compound serves as a chromogenic substrate for these enzymes, allowing researchers to measure amylase activity by detecting the release of 4-nitrophenol, which produces a yellow color upon hydrolysis . The interaction between 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside and amylases is specific and involves the cleavage of the glycosidic bond in the substrate.

Cellular Effects

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside influences various cellular processes by serving as a substrate for enzymes involved in carbohydrate metabolism. It affects cell signaling pathways and gene expression by modulating the activity of amylases and other glycosidases. The hydrolysis of this compound leads to the production of 4-nitrophenol, which can be detected spectrophotometrically, providing insights into enzyme kinetics and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside involves its interaction with amylases and other glycosidases. The compound binds to the active site of these enzymes, where it undergoes hydrolysis. This reaction results in the cleavage of the glycosidic bond, releasing 4-nitrophenol and a maltoheptaose derivative . The release of 4-nitrophenol can be quantitatively measured, providing valuable information about enzyme activity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside can change over time due to its stability and degradation. The compound is generally stable when stored at room temperature, but prolonged exposure to light and moisture can lead to degradation . Researchers have observed that the hydrolysis rate of this compound by amylases remains consistent over time, making it a reliable substrate for long-term studies.

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside in animal models vary with different dosages. At low doses, the compound effectively serves as a substrate for studying enzyme activity without causing adverse effects. At high doses, it may exhibit toxic effects, including disruption of normal cellular functions and metabolic processes. Researchers must carefully optimize the dosage to balance the benefits of enzyme activity measurement with potential toxicity.

Metabolic Pathways

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as amylases and glycosidases, which catalyze the hydrolysis of glycosidic bonds. The compound’s hydrolysis results in the production of 4-nitrophenol and maltoheptaose derivatives, which can be further metabolized by cellular enzymes. These interactions provide insights into the regulation of carbohydrate metabolism and enzyme kinetics.

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues depends on factors such as solubility, molecular size, and the presence of specific transporters.

Subcellular Localization

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is localized within specific subcellular compartments, where it interacts with target enzymes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding its subcellular localization helps researchers elucidate the spatial regulation of enzyme activity and metabolic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside involves the protection of maltoheptaose followed by the introduction of a 4-nitrophenyl group. The reaction typically employs ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7) as a starting material. The reaction conditions include:

- 3.5 mmol/L EPS-G7

- 7.1 kU/L α-glucosidase

- 70 mmol/L sodium chloride

- 1 mmol/L calcium chloride

- 50 mmol/L HEPES, pH 7.15, at 37°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory preparation, with scaling adjustments to accommodate larger production volumes.

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside undergoes several types of chemical reactions, including:

- Hydrolysis: Catalyzed by α-amylase, β-amylase, and α-glucosidase, leading to the release of 4-nitrophenol and glucose .

- Substitution: Involving the replacement of the 4-nitrophenyl group under specific conditions.

Common Reagents and Conditions:

- α-Amylase, β-amylase, and α-glucosidase for hydrolysis reactions.

- Sodium chloride and calcium chloride to maintain ionic strength and enzyme activity .

Major Products:

- 4-Nitrophenol

- Glucose

Mecanismo De Acción

The mechanism of action of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside involves its hydrolysis by specific enzymes. The compound acts as a substrate for α-amylase, β-amylase, and α-glucosidase, which cleave the glycosidic bonds, releasing 4-nitrophenol and glucose. The release of 4-nitrophenol, a chromogenic product, allows for the quantification of enzyme activity through spectrophotometric methods .

Comparación Con Compuestos Similares

- 4-Nitrophenyl α-D-maltopentaoside: Another chromogenic substrate used for similar enzyme assays .

- 4-Nitrophenyl β-D-glucopyranoside: Used in the study of β-glucosidase activity.

Uniqueness: 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is unique due to its specific structure, which allows for the study of α-amylase activity with high sensitivity and specificity. Its benzylidene protection group provides stability, making it suitable for various biochemical assays .

Propiedades

IUPAC Name |

(2R,4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H79NO38/c57-10-20-41(27(63)34(70)49(81-20)80-19-8-6-18(7-9-19)56(77)78)89-50-35(71)28(64)42(21(11-58)82-50)90-51-36(72)29(65)43(22(12-59)83-51)91-52-37(73)30(66)44(23(13-60)84-52)92-53-38(74)31(67)45(24(14-61)85-53)93-54-39(75)32(68)46(25(15-62)86-54)94-55-40(76)33(69)47-26(87-55)16-79-48(88-47)17-4-2-1-3-5-17/h1-9,20-55,57-76H,10-16H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-,53-,54-,55-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLWZRXMYZWON-NZYRJBJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)OC(O1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)O[C@@H](O1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H79NO38 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.